4-(Pyrimidin-2-yl)phenol CAS number and physicochemical data
4-(Pyrimidin-2-yl)phenol CAS number and physicochemical data
The 4-(Pyrimidin-2-yl)phenol Scaffold: Physicochemical Profiling, Synthesis, and Application in Advanced Therapeutics
Executive Summary
In contemporary drug discovery and materials science, bi-aryl and hetero-bi-aryl scaffolds serve as the architectural foundation for countless functional molecules. Among these, 4-(pyrimidin-2-yl)phenol (also known as 2-(4-hydroxyphenyl)pyrimidine) represents a highly privileged building block. By replacing a standard phenyl ring with a pyrimidine, researchers can fundamentally alter the electronic distribution, metabolic stability, and hydrogen-bonding capacity of the molecule. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical dynamics of this scaffold, outline a self-validating synthetic protocol, and explore its critical role in targeted therapeutics.
Physicochemical Profiling & Structural Dynamics
The utility of 4-(pyrimidin-2-yl)phenol stems from its amphiphilic hydrogen-bonding nature. The pyrimidine nitrogen atoms act as potent hydrogen bond acceptors, while the phenolic hydroxyl group serves as both a donor and an acceptor. This dual functionality is critical for achieving high ligand efficiency (LE) in structure-based drug design.
Table 1: Physicochemical and Structural Parameters
| Property | Value | Application Rationale |
| Molecular Formula | C10H8N2O | Defines the core hetero-bi-aryl framework. |
| Molecular Weight | 172.18 g/mol | Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | Crucial for interacting with solvent-exposed regions or specific target residues. |
| Hydrogen Bond Acceptors | 3 (N, N, O) | Enables strong, directional anchoring to target proteins (e.g., kinase hinge regions). |
| Predicted LogP | ~1.8 - 2.1 | Optimal lipophilicity for balancing aqueous solubility and cellular membrane permeability. |
| Topological Polar Surface Area | 46.0 Ų | Excellent profile for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
Strategic Synthesis: The Suzuki-Miyaura Pathway
The most robust method for constructing the 4-(pyrimidin-2-yl)phenol core is the palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. This approach couples an electron-deficient aryl halide with an electron-rich arylboronic acid.
Mechanistic Rationale
We specifically utilize 2-chloropyrimidine and (4-hydroxyphenyl)boronic acid[2]. The two strongly electronegative nitrogen atoms in the pyrimidine ring withdraw electron density from the C2 position, significantly lowering the activation energy required for the initial oxidative addition of the Pd(0) catalyst into the C-Cl bond. Concurrently, a mild base (such as K₂CO₃) is required to coordinate with the (4-hydroxyphenyl)boronic acid, forming a negatively charged boronate complex that accelerates the transmetalation step.
Self-Validating Experimental Protocol
Note: This protocol is designed as a closed-loop system. Do not proceed to subsequent steps without satisfying the in-process control (IPC) criteria.
Step 1: System Degassing (Critical Causality)
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Action: Dissolve 2-chloropyrimidine (1.0 eq) and (4-hydroxyphenyl)boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and water. Sparge the solution with ultra-pure N₂ for 15 minutes.
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Causality: Ambient oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, terminating the catalytic cycle. Strict deoxygenation is non-negotiable.
Step 2: Catalyst and Base Assembly
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Action: Under a positive N₂ stream, add K₂CO₃ (2.5 eq) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
Step 3: Thermal Activation
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Action: Heat the reaction mixture to 90 °C under reflux conditions.
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Causality: While the C2 position of pyrimidine is activated, thermal energy is still required to drive the transmetalation and reductive elimination phases at a commercially viable rate.
Step 4: In-Process Validation (IPC)
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Action: After 4 hours, withdraw a 50 µL aliquot, quench in 1 mL EtOAc/Water, and analyze the organic layer via LC-MS.
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Validation Gate: The reaction is only deemed complete when the mass corresponding to the starting boronic acid (m/z 137) is entirely depleted, and the product mass (m/z 173 [M+H]⁺) dominates the chromatogram. This ensures the protocol relies on empirical kinetic completion rather than arbitrary timeframes.
Step 5: Isolation and Purification
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Action: Cool to room temperature, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).
Fig 1: Catalytic cycle of Suzuki-Miyaura coupling for 4-(pyrimidin-2-yl)phenol synthesis.
Pharmacological Applications & Target Engagement
The 4-(pyrimidin-2-yl)phenol scaffold is not merely a structural curiosity; it is a highly active pharmacophore utilized across multiple therapeutic domains.
Oncology: Kinase Inhibition
In the realm of targeted cancer therapies, pyrimidine-based bi-aryl scaffolds are extensively documented as potent inhibitors of Pim kinases[3]. Pim kinases (Pim-1, Pim-2, Pim-3) are constitutively active serine/threonine kinases that drive aberrant cell proliferation and survival in various malignancies. The pyrimidine nitrogens of our scaffold act as critical hydrogen bond acceptors, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region, while the phenol moiety extends into adjacent hydrophobic pockets to dictate kinase selectivity[3].
Fig 2: Pharmacological pathway of pyrimidine-based derivatives in targeted kinase inhibition.
Neurology: AMPA Receptor Modulation
Beyond oncology, related biphenyl and pyrimidine-phenyl scaffolds have been identified as positive allosteric modulators of AMPA receptors (often referred to as AMPAkines)[4]. Activation of AMPA receptors enhances neural plasticity and neurogenesis, offering profound therapeutic potential for neurodegenerative and psychiatric conditions, including Alzheimer's disease, schizophrenia, and ADHD[4]. The rigid, planar nature of the pyrimidine-phenol core allows it to precisely interlock with the allosteric binding sites of the receptor complex.
References
1.[4] Google Patents. "WO2012137982A2 - Sulfonamide derivative and use thereof." Available at: 2.[2] Interchim. "Boronic acids - Interchim – Blog." Available at: 3.[1] Beilstein Journal of Organic Chemistry. "3 - BJOC - Search Results." Available at: 4.[3] Google Patents. "US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors." Available at:
Sources
- 1. BJOC - Search Results [beilstein-journals.org]
- 2. blog.interchim.com [blog.interchim.com]
- 3. US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 4. WO2012137982A2 - Sulfonamide derivative and use thereof - Google Patents [patents.google.com]
